![molecular formula C22H26N2O4 B250083 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as IPA-3 and has been found to have a variety of biochemical and physiological effects.
科学研究应用
IPA-3 has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cell signaling. In cancer research, IPA-3 has been shown to inhibit the activity of the Rho GTPase family of proteins, which are involved in cancer cell migration and invasion. In neurobiology, IPA-3 has been found to block the activity of the protein kinase Pak1, which is involved in neuronal development and synaptic plasticity. In cell signaling, IPA-3 has been shown to inhibit the activity of the protein kinase Akt, which is involved in a variety of cellular processes including cell survival, proliferation, and metabolism.
作用机制
The mechanism of action of IPA-3 involves its inhibition of specific protein kinases, including Pak1 and Akt. By inhibiting these kinases, IPA-3 disrupts the signaling pathways that regulate cellular processes such as cell migration, invasion, and survival. IPA-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on specific signaling pathways, IPA-3 has been found to have a variety of biochemical and physiological effects. For example, IPA-3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. IPA-3 has also been found to reduce the size of tumors in mouse models of cancer. In neurobiology, IPA-3 has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease in mouse models.
实验室实验的优点和局限性
One advantage of IPA-3 is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of IPA-3 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, IPA-3 has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on IPA-3. One area of interest is the development of more effective synthesis methods that could increase the yield and purity of IPA-3. Another area of interest is the investigation of IPA-3's effects on other protein kinases and signaling pathways, which could provide insight into its potential applications in other areas of scientific research. Additionally, further studies on IPA-3's safety and efficacy in humans could pave the way for its use as a therapeutic agent in the treatment of cancer and other diseases.
合成方法
The synthesis of IPA-3 involves several steps, starting with the reaction of 2-isopropylphenol with phosgene to form 2-isopropylphenyl chloroformate. This intermediate is then reacted with N-(4-morpholinyl)aniline to form 2-(2-isopropylphenoxy)-N-(4-morpholinyl)aniline. Finally, this compound is reacted with acetic anhydride to form IPA-3. The overall yield of this synthesis method is around 35%.
属性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-[2-(morpholine-4-carbonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)17-7-4-6-10-20(17)28-15-21(25)23-19-9-5-3-8-18(19)22(26)24-11-13-27-14-12-24/h3-10,16H,11-15H2,1-2H3,(H,23,25) |
InChI 键 |
OHKMGDYFSWNMIU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
规范 SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
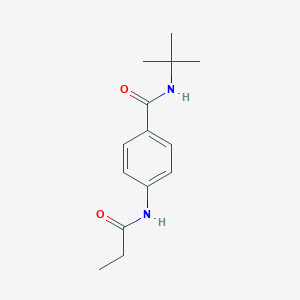
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)
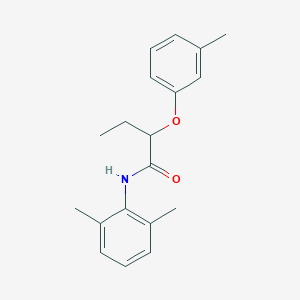
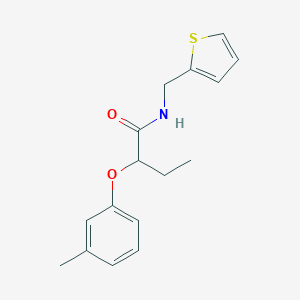
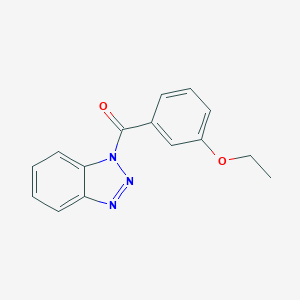
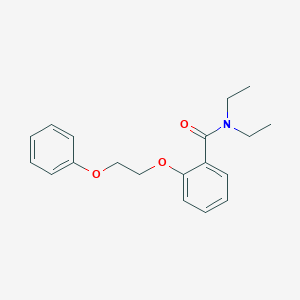
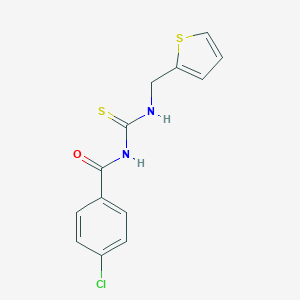
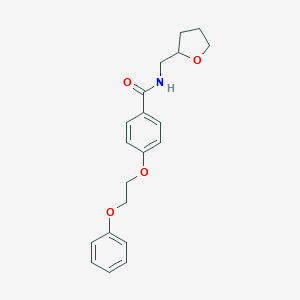
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)